molecular formula C12H11NO3S B8792295 Phenyl 4-aminobenzenesulfonate CAS No. 40307-20-8

Phenyl 4-aminobenzenesulfonate

Cat. No.: B8792295
CAS No.: 40307-20-8
M. Wt: 249.29 g/mol
InChI Key: KIMBJCVMDVPXRW-UHFFFAOYSA-N
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Description

Phenyl 4-aminobenzenesulfonate (CAS: Not explicitly listed in evidence; structural formula: C₁₂H₁₁NO₃S) is a sulfonate ester derivative characterized by an amino (-NH₂) group at the para position of the benzenesulfonate moiety.

Properties

CAS No.

40307-20-8

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

phenyl 4-aminobenzenesulfonate

InChI

InChI=1S/C12H11NO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H,13H2

InChI Key

KIMBJCVMDVPXRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties and Biodegradation

  • Biodegradation: Hydrogenophaga spp., particularly H. intermedia PBC, utilize phenyl 4-aminobenzenesulfonate as a carbon and nitrogen source. The degradation pathway involves deamination via a conserved sad operon, converting the compound to 4-sulfocatechol .
  • Auxotrophy: Hydrogenophaga strains require p-aminobenzoic acid (pABA) and biotin supplementation for growth on this substrate, indicating incomplete biosynthetic pathways for these cofactors .
  • Enzymatic Steps : The initial deamination step is hypothesized to involve a dioxygenase, though the exact enzyme remains unidentified .

Comparison with Structurally Similar Sulfonate Compounds

The physicochemical properties and biodegradability of this compound are influenced by its amino substituent. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonate Esters

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Biodegradability Key References
This compound C₁₂H₁₁NO₃S -NH₂ (para) 249.29 Degraded by Hydrogenophaga spp. via sad operon to 4-sulfocatechol
Phenyl 4-bromobenzenesulfonate C₁₂H₉BrO₃S -Br (para) 313.17 Limited data; bromine may hinder enzymatic activity due to steric/electronic effects
(4-Bromophenyl) 4-methylbenzenesulfonate C₁₃H₁₁BrO₃S -Br (para), -CH₃ (para) 343.25 No biodegradation data; methyl and bromine groups likely reduce metabolic efficiency
4-Formylphenyl 4-methylbenzenesulfonate C₁₄H₁₂O₄S -CHO (para), -CH₃ (para) 292.31 High reactivity of formyl group may complicate stability and degradation
4-[(4-Aminophenyl)diazenyl]benzenesulfonamide C₁₂H₁₂N₄O₂S -NH₂, -SO₂NH₂ 292.32 Sulfonamide group alters solubility; degradation pathways distinct from sulfonates

Key Findings:

Substituent Effects on Biodegradation: The amino group in this compound facilitates enzymatic recognition by Hydrogenophaga spp., enabling efficient deamination . Halogenated derivatives (e.g., bromine in phenyl 4-bromobenzenesulfonate) exhibit reduced biodegradability due to steric hindrance and electron-withdrawing effects, which impede dioxygenase activity .

Metabolic Versatility of Hydrogenophaga: The conserved sad operon in Hydrogenophaga strains suggests evolutionary adaptation to sulfonate metabolism, though substrate specificity is narrow. Natural homologs of 4-aminobenzenesulfonate are likely the primary targets . Strains lacking hydrogen oxidation genes challenge the genus' original taxonomic classification, highlighting metabolic diversity .

Analytical Methods for Sulfonates: Spectrophotometric techniques, such as azo-dye coupling with 2-aminobenzothiazole, enable sensitive detection of aromatic sulfonates (detection limit: 0.4–10 ppm) .

Q & A

Basic: What methodologies are recommended for synthesizing and crystallizing phenyl 4-aminobenzenesulfonate derivatives?

Methodological Answer:
The synthesis of diisopropylammonium 4-aminobenzenesulfonate, a derivative, involves a 1:1 molar ratio reaction between diisopropylamine and sulfanilic acid in aqueous solution. After stirring for one hour, the filtrate is slowly evaporated to yield plate-like crystals. Crystallization conditions (e.g., temperature, solvent evaporation rate) significantly impact crystal quality. Structural characterization requires X-ray diffraction (XRD) with a Mo Kα radiation source (λ = 0.71073 Å) and refinement using software like CrysAlis PRO and SHELXL97. Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group, a = 8.1712 Å, b = 20.1515 Å) and hydrogen-bond geometry (N–H···O interactions) .

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